molecular formula C6H3ClF6O B1622760 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene CAS No. 336-34-5

1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene

Cat. No.: B1622760
CAS No.: 336-34-5
M. Wt: 240.53 g/mol
InChI Key: QLPINEFCFXPUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene is a fluorinated organic compound with the molecular formula C6H3ClF6O. It is known for its unique chemical structure, which includes a cyclopentene ring substituted with chlorine, methoxy, and multiple fluorine atoms. This compound has garnered interest due to its applications in various fields, including organic synthesis and material science .

Preparation Methods

The synthesis of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene typically involves the fluorination of cyclopentene derivatives. One common method includes the reaction of hexafluorocyclopentene with methanol in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .

Industrial production methods may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. Safety measures are crucial due to the hazardous nature of the reagents involved .

Chemical Reactions Analysis

1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the reagents .

Scientific Research Applications

1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and products, which can interact with biological and chemical systems .

Comparison with Similar Compounds

1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene can be compared with other fluorinated cyclopentene derivatives, such as:

  • 1-Bromo-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
  • 1-Iodo-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
  • 1-Chloro-3,3,4,4,5,5-hexafluoro-2-ethoxycyclopentene

These compounds share similar structural features but differ in their halogen or alkoxy substituents. The unique combination of chlorine and methoxy groups in this compound imparts distinct reactivity and properties, making it valuable for specific applications .

Properties

IUPAC Name

1-chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF6O/c1-14-3-2(7)4(8,9)6(12,13)5(3,10)11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPINEFCFXPUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C(C1(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401197
Record name 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-34-5
Record name 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Reactant of Route 3
Reactant of Route 3
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Reactant of Route 4
Reactant of Route 4
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Reactant of Route 5
Reactant of Route 5
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Reactant of Route 6
Reactant of Route 6
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.